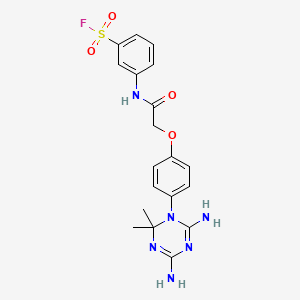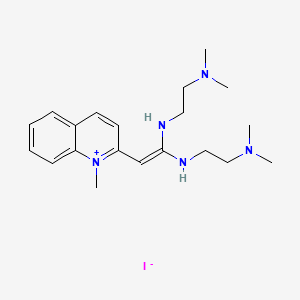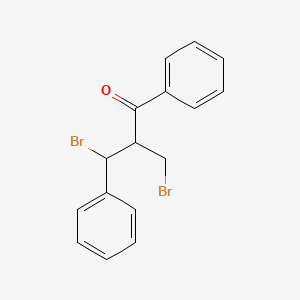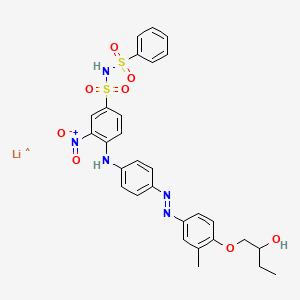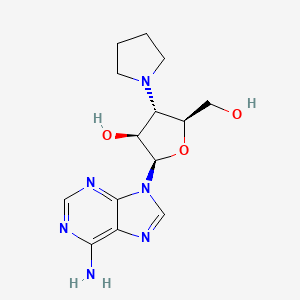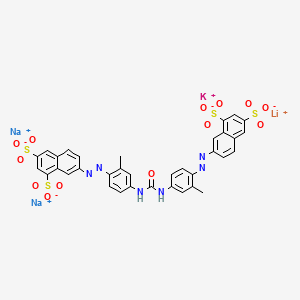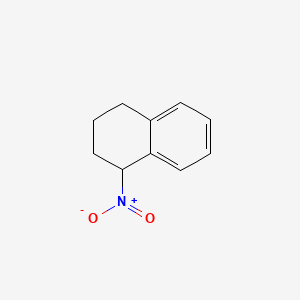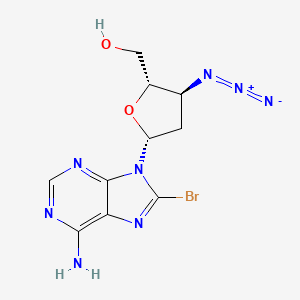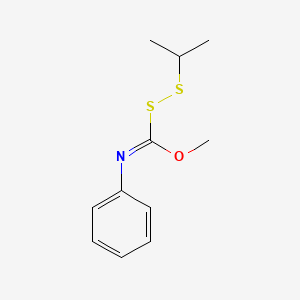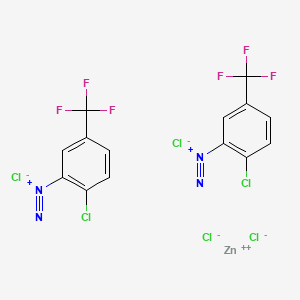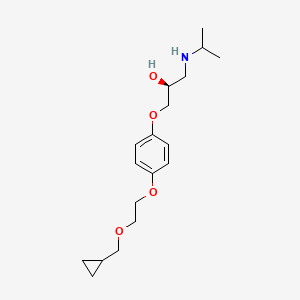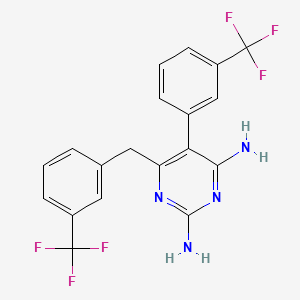![molecular formula C21H28O6S2 B12789655 [3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate CAS No. 24330-56-1](/img/structure/B12789655.png)
[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 378219 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of NSC 378219 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of a core structure through a series of chemical reactions, such as condensation or cyclization.
Functionalization: Subsequent steps involve the introduction of functional groups to the core structure. This can be achieved through reactions like halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure the desired purity and yield.
Industrial production methods for NSC 378219 may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and reduce costs. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
NSC 378219 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: NSC 378219 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens, acids, or bases.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups or the core structure of NSC 378219.
Scientific Research Applications
NSC 378219 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential to interact with biological molecules, making it useful in the development of new drugs and therapeutic agents.
Medicine: NSC 378219 is investigated for its potential to treat various diseases, including cancer, due to its ability to target specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of NSC 378219 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
NSC 378219 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 378219 but differs in its specific molecular targets and applications.
NSC 36586: Another compound used in biological research, it has different functional groups and reactivity compared to NSC 378219.
NSC 125973: This compound is also used in drug development and has distinct properties that make it suitable for different applications.
The uniqueness of NSC 378219 lies in its specific molecular structure and the ability to interact with a wide range of targets, making it versatile in various fields of research.
Properties
CAS No. |
24330-56-1 |
|---|---|
Molecular Formula |
C21H28O6S2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
[3,3-dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H28O6S2/c1-16-6-10-19(11-7-16)28(22,23)26-14-18(21(3,4)5)15-27-29(24,25)20-12-8-17(2)9-13-20/h6-13,18H,14-15H2,1-5H3 |
InChI Key |
OEBLYZFSZBMRJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


